molecular formula C25H35N5O2 B6453412 2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2549050-84-0

2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No. B6453412
M. Wt: 437.6 g/mol
InChI Key: TUIISGAKROMDLH-UHFFFAOYSA-N
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Description

2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C25H35N5O2 and its molecular weight is 437.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is 437.27907538 g/mol and the complexity rating of the compound is 706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the coupling of a piperidine derivative with a pyrano[4,3-b]pyridine-3-carbonitrile derivative through an ether linkage. The piperidine derivative is first functionalized with a but-2-yn-1-yloxy group, followed by the introduction of a propan-2-ylpiperazine moiety. The pyrano[4,3-b]pyridine-3-carbonitrile derivative is then coupled with the piperidine derivative to form the final compound.

Starting Materials
4-bromo-1-butanol, 4-(propan-2-yl)piperazine, 4-(tert-butyldimethylsilyloxy)but-2-yn-1-ol, 4-(tert-butyldimethylsilyloxy)piperidin-1-amine, 5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile, Triethylamine, Diisopropylcarbodiimide, N,N-Dimethylformamide, Chloroform, Sodium bicarbonate, Anhydrous magnesium sulfate, Ethyl acetate, Methanol, Acetonitrile

Reaction
4-bromo-1-butanol is reacted with 4-(tert-butyldimethylsilyloxy)but-2-yn-1-ol in the presence of potassium carbonate and DMF to form 4-(tert-butyldimethylsilyloxy)-4-(but-2-yn-1-yloxy)butan-1-ol., 4-(tert-butyldimethylsilyloxy)-4-(but-2-yn-1-yloxy)butan-1-ol is reacted with 4-(tert-butyldimethylsilyloxy)piperidin-1-amine in the presence of triethylamine and DIPEA to form 2-[4-({4-[4-(tert-butyldimethylsilyloxy)piperidin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]butan-1-ol., 4-(propan-2-yl)piperazine is reacted with 4-(tert-butyldimethylsilyloxy)piperidin-1-amine in the presence of triethylamine and DIPEA to form 4-[4-(propan-2-yl)piperazin-1-yl]piperidin-1-amine., 2-[4-({4-[4-(tert-butyldimethylsilyloxy)piperidin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]butan-1-ol is reacted with 4-[4-(propan-2-yl)piperazin-1-yl]piperidin-1-amine in the presence of DIPEA and DCC to form 2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]butan-1-ol., 2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]butan-1-ol is reacted with 5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile in the presence of DIPEA and DCC to form the final compound, 2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile.

properties

IUPAC Name

2-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O2/c1-20(2)29-13-11-28(12-14-29)8-3-4-15-32-23-5-9-30(10-6-23)25-21(18-26)17-22-19-31-16-7-24(22)27-25/h17,20,23H,5-16,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIISGAKROMDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=C(C=C4COCCC4=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

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